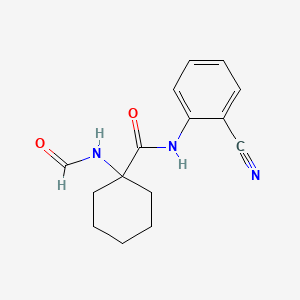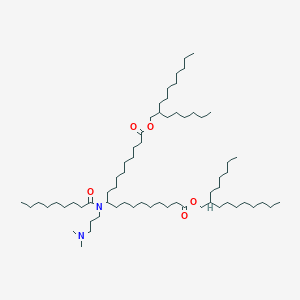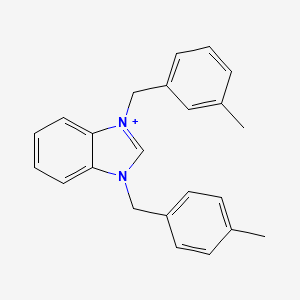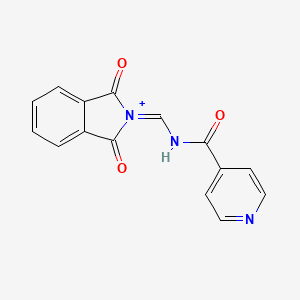
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Sustainable and environmentally friendly synthetic approaches are emphasized, such as solventless reactions and green chemistry principles .
化学反応の分析
Types of Reactions
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., nickel peroxide, pyridinium chlorochromate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and catalysts .
Major Products Formed
Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
科学的研究の応用
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential as a ligand for dopamine receptors and other biological targets.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用機序
The mechanism of action of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, acting as a ligand and modulating its activity .
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as phthalimide and its various substituted forms . These compounds share a common structural motif but differ in their substitution patterns and specific applications.
Uniqueness
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
特性
分子式 |
C15H10N3O3+ |
|---|---|
分子量 |
280.26 g/mol |
IUPAC名 |
N-[(1,3-dioxoisoindol-2-ium-2-ylidene)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H9N3O3/c19-13(10-5-7-16-8-6-10)17-9-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-9H/p+1 |
InChIキー |
TUYVVHIHRKWMRR-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)[N+](=CNC(=O)C3=CC=NC=C3)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B13362330.png)
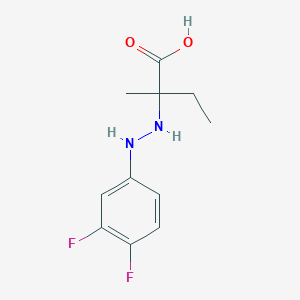
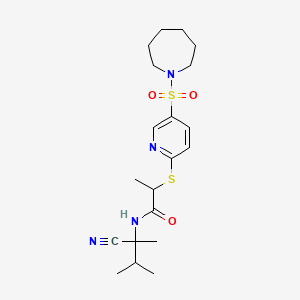
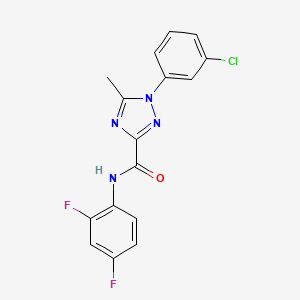


![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)

![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
